2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole
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Overview
Description
2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a tert-butyl group attached to a benzyl sulfanyl moiety, along with methyl and diphenyl substitutions on the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the use of N-heterocyclic carbenes as catalysts to facilitate the reaction between acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles like bromine or chloromethyl methyl ether.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted benzyl or phenyl derivatives.
Scientific Research Applications
2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole ring. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole: Similar structure but with different substituents on the phenyl ring.
1,2,4-trisubstituted imidazoles: Differ in the position and type of substituents on the imidazole ring.
Uniqueness
2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole is unique due to the presence of the tert-butyl group and the benzyl sulfanyl moiety, which may confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2S/c1-27(2,3)23-17-15-20(16-18-23)19-30-26-28-24(21-11-7-5-8-12-21)25(29(26)4)22-13-9-6-10-14-22/h5-18H,19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMQRJKIQJGALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=C(N2C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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